5-Amino-2-fluoro-4-methylsulfanylbenzoic acid;hydrochloride
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Overview
Description
5-Amino-2-fluoro-4-methylsulfanylbenzoic acid;hydrochloride is a chemical compound with the CAS Number: 2375273-49-5 . It has a molecular weight of 237.68 . The compound is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-amino-2-fluoro-4-(methylthio)benzoic acid hydrochloride . The InChI code for this compound is 1S/C8H8FNO2S.ClH/c1-13-7-3-5 (9)4 (8 (11)12)2-6 (7)10;/h2-3H,10H2,1H3, (H,11,12);1H . The InChI key is QBXNMQLDAGLPDN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The compound is stored at room temperature . Unfortunately, more specific physical and chemical properties were not available in the sources I found.Scientific Research Applications
Synthesis and Structural Analysis
Catalyst- and Solvent-Free Synthesis : A study demonstrated an efficient approach for the synthesis of related compounds using microwave-assisted Fries rearrangement. This process involved the formation of an intimate ion pair as a key step, supported by density functional theory calculations and crystallographic analysis (Moreno-Fuquen et al., 2019).
Novel Synthesis Techniques : Another research focused on the synthesis of derivatives, using different chemical reactions, which are useful in the preparation of pesticides. This highlights the compound's role in facilitating the creation of agriculturally relevant chemicals (Xiao-hua Du et al., 2005).
Medicinal Chemistry and Drug Development
Antitumor Activity : A study synthesized amino acid ester derivatives containing 5-fluorouracil, showing inhibitory effects against certain cancer cells. This suggests the compound's potential in developing anticancer therapies (J. Xiong et al., 2009).
Radiopharmaceutical Applications : Research on the synthesis of specific radioligands for brain receptors, involving similar compounds, indicates its potential in neurology and oncology for diagnostic purposes (F. Vos & G. Slegers, 1994).
Chemical and Pharmaceutical Intermediates
Intermediate in Pharmaceutical Synthesis : The compound is used as an intermediate in synthesizing amisulpride, an antipsychotic medication. This highlights its utility in the pharmaceutical industry for drug manufacturing (Wang Yu, 2008).
Synthesis of Antibacterial Agents : It is involved in the synthesis of fluorine-containing thiadiazolotriazinones, showcasing its role in creating potential antibacterial compounds (B. S. Holla et al., 2003).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H312, H315, H319, H332, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
5-amino-2-fluoro-4-methylsulfanylbenzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2S.ClH/c1-13-7-3-5(9)4(8(11)12)2-6(7)10;/h2-3H,10H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXNMQLDAGLPDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C(=C1)F)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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